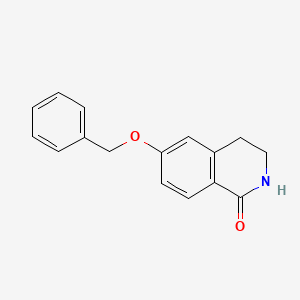

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Beschreibung

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a bicyclic isoquinolinone core substituted with a benzyloxy group at the 6-position.

Eigenschaften

IUPAC Name |

6-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJLBOVPTIGFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441491 | |

| Record name | 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164147-66-4 | |

| Record name | 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzyl alcohol.

Formation of Isoquinoline Ring: The isoquinoline ring is formed through a series of cyclization reactions. This can be achieved using various cyclization agents and conditions.

Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of the isoquinoline intermediate with a benzyl halide in the presence of a base.

Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Substitution: Benzyl halides, bases (e.g., sodium hydroxide), and solvents (e.g., dichloromethane).

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, alcohols, and quinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The benzyloxy group and the isoquinoline ring play crucial roles in its binding to specific enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 6- vs. 7-Substituted Derivatives

Substituent position significantly impacts physicochemical and biological properties. For example:

- 7-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one (6d): This positional isomer, synthesized via alkylation of a hydroxy precursor, exhibits a melting point of 123°C and a high yield (81%) .

Substituent Type Variations

The nature of substituents influences reactivity, polarity, and bioactivity:

- 6-Hydroxy Derivatives: 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 308110-07-8): The hydroxy group increases polarity, reducing lipophilicity compared to the benzyloxy analog. This may limit blood-brain barrier penetration but enhance aqueous solubility .

- 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one: The dimethylamino group introduces basicity, which could enhance interactions with acidic biological targets (e.g., enzymes or receptors) .

- 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Bromine substitution facilitates cross-coupling reactions for further functionalization, making it a versatile intermediate in drug discovery .

Impact on Physical Properties

Pharmacological Activity

- 6-Phenylethynyl Derivatives : Modifications to the 6-position with phenylethynyl groups (e.g., compound 32) yielded ago-PAMs (positive allosteric modulators) and antagonists for metabotropic glutamate receptors, highlighting the scaffold's versatility in neuropharmacology .

Biologische Aktivität

6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Characteristics

The compound features a dihydroisoquinolinone core with a benzyloxy substituent, which may enhance its interaction with biological targets. The molecular formula and weight are crucial for understanding its pharmacokinetic properties and potential efficacy in therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Notably:

- EZH2 Inhibition : It has been shown to inhibit EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in tumor growth. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Mechanisms of Action : The compound may induce cell cycle arrest and modulate pathways related to apoptosis. For example, studies have demonstrated that related compounds can increase apoptosis-related gene expression while suppressing genes associated with the M phase of the cell cycle .

Neuroprotective Effects

The compound's structural analogs have also been evaluated for neuroprotective effects, particularly against Alzheimer's disease:

- Cholinesterase Inhibition : Isoquinoline derivatives have shown promise as acetylcholinesterase inhibitors, which are critical for improving cholinergic function in neurodegenerative diseases .

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Evaluation Study : A study synthesized various derivatives of 3,4-dihydroisoquinoline and assessed their biological activities. Some derivatives exhibited significant inhibitory effects on cancer cell lines, demonstrating the potential for further development into therapeutic agents .

- In Vivo Studies : Experimental models have shown that certain derivatives can effectively reduce tumor size in xenograft models, indicating their potential as anti-cancer drugs .

Data Table: Biological Activity Overview

Q & A

Basic: What are the standard synthetic routes for 6-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is commonly synthesized via alkoxylation of dihydroisoquinolinone precursors . For example, 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-05-5) can be alkylated with benzyl bromide in ethanol under reflux, yielding the benzyloxy derivative . Key variables include solvent choice (ethanol vs. DMF), reaction time (12–24 hours), and stoichiometry of the alkylating agent. Yields typically range from 75–81% for benzyloxy derivatives, though steric hindrance from substituents may reduce efficiency. Optimization requires monitoring by TLC and purification via column chromatography .

Advanced: How can enantioselective synthesis of 6-(benzyloxy) derivatives be achieved using transition-metal catalysis?

Methodological Answer:

Chiral cobalt(III) complexes enable enantioselective C–H activation. For example, (–)-(S)-3-(2-(benzyloxy)ethyl)-3,4-dihydroisoquinolin-1(2H)-one was synthesized with 78% yield and high enantiomeric excess (ee) using cyclopentadienyl cobalt catalysts. The reaction involves directing groups (e.g., benzyloxyethyl) to control stereochemistry at the C3 position . X-ray crystallography confirms absolute configuration, and NMR (e.g., ¹H, ¹³C, HMBC) validates regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the benzyloxy group (δ 4.55 ppm, singlet for –OCH2Ph) and the carbonyl resonance (δ 166.5 ppm in ¹³C). Aromatic protons appear as multiplet clusters (δ 7.28–7.43 ppm) .

- IR Spectroscopy : The carbonyl stretch (~1664 cm⁻¹) and benzyl ether C–O (~1200 cm⁻¹) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C17H17NO2: 267.32 g/mol) validates molecular composition .

Advanced: How do structural modifications (e.g., thione substitution) impact biological activity in dihydroisoquinolinone derivatives?

Methodological Answer:

Replacing the carbonyl oxygen with sulfur (e.g., using Lawesson’s reagent) generates 3,4-dihydroisoquinolin-1(2H)-thione , altering electronic properties and bioactivity. For example, thione derivatives exhibit enhanced σ2 receptor binding affinity (~10-fold increase in Ki values) compared to carbonyl analogs, likely due to improved lipophilicity and hydrogen-bonding interactions . SAR studies require iterative synthesis, in vitro binding assays (e.g., radioligand displacement), and computational docking .

Basic: What are the primary biological targets of this compound derivatives?

Methodological Answer:

These derivatives are explored as:

- Acetylcholinesterase (AChE) inhibitors : Substituents like acyl groups at C2 improve inhibition (IC50 ~0.5–5 μM) by mimicking acetylcholine’s trimethylammonium moiety .

- σ2 Receptor ligands : Methoxy and benzyloxy groups enhance selectivity for cancer-related σ2 receptors over σ1, enabling PET imaging probes .

- DAAO inhibitors : Structural analogs of 3-hydroxycoumarin show potential in neurodegenerative disease models .

Advanced: How can conflicting data on synthetic yields or biological activity be resolved?

Methodological Answer:

- Yield discrepancies : Compare reaction scales (e.g., 100 mg vs. 1 g) and purity of starting materials (e.g., >97% by HPLC). Impurities in benzyl bromide or solvent moisture can reduce yields by 10–15% .

- Biological variability : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) and control cell lines. For example, conflicting IC50 values for AChE inhibition may arise from differences in enzyme sources (human vs. bovine) .

Basic: What computational tools are used to predict the reactivity of dihydroisoquinolinone derivatives?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., radical cyclization energetics) and transition states for C–H activation .

- Molecular docking (AutoDock, Schrödinger) : Simulate binding to targets like AChE or σ2 receptors, guiding substituent design .

Advanced: How does the benzyloxy group influence metabolic stability in vivo?

Methodological Answer:

The benzyloxy moiety increases metabolic resistance compared to smaller alkoxy groups (e.g., methoxy). In rat liver microsome assays, 6-(benzyloxy) derivatives show t1/2 > 60 minutes due to reduced CYP450-mediated O-dealkylation. However, introducing electron-withdrawing groups (e.g., 4-Cl-benzyloxy) further stabilizes the compound .

Basic: What are common impurities in synthesized this compound, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted starting material (7-hydroxy precursor) and over-alkylated products.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. HPLC analysis (C18 column, 254 nm) confirms purity >95% .

Advanced: What strategies enable late-stage functionalization of the dihydroisoquinolinone core?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.